8-Bromo-2-methylquinazolin-4-OL
Overview
Description
8-Bromo-2-methylquinazolin-4-OL is a heterocyclic compound belonging to the quinazoline family It is characterized by a quinazoline core structure with a bromine atom at the 8th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methylquinazolin-4-OL typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinazolin-4-OL.
Bromination: The bromination of 2-methylquinazolin-4-OL is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or under reflux conditions to ensure complete bromination at the 8th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methylquinazolin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 4th position can undergo oxidation to form a quinazolinone derivative or reduction to form a dihydroquinazoline derivative.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Major Products
Substitution Products: Various substituted quinazoline derivatives.
Oxidation Products: Quinazolinone derivatives.
Reduction Products: Dihydroquinazoline derivatives.
Scientific Research Applications
8-Bromo-2-methylquinazolin-4-OL has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antibacterial, and antiviral compounds.
Biological Studies: The compound is studied for its biological activities, such as enzyme inhibition and receptor binding.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methylquinazolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4-OL: Lacks the bromine atom at the 8th position.
8-Chloro-2-methylquinazolin-4-OL: Contains a chlorine atom instead of a bromine atom at the 8th position.
8-Bromoquinazolin-4-OL: Lacks the methyl group at the 2nd position.
Uniqueness
8-Bromo-2-methylquinazolin-4-OL is unique due to the presence of both the bromine atom at the 8th position and the methyl group at the 2nd position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-bromo-2-methyl-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEQPVYKTLSFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Br)C(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562532 | |
Record name | 8-Bromo-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221298-74-4 | |
Record name | 8-Bromo-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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